molecular formula C6H13ClFNO B6300561 (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride CAS No. 2227197-74-0

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride

Cat. No.: B6300561
CAS No.: 2227197-74-0
M. Wt: 169.62 g/mol
InChI Key: RXBHOPYLIYPIMX-GEMLJDPKSA-N
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Description

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride is a fluorinated piperidine derivative with a methoxy substituent at the 4-position and a fluorine atom at the 3-position. The stereochemistry (3S,4S) distinguishes it from other stereoisomers, which can significantly influence its physicochemical properties and biological activity. Piperidine derivatives are critical intermediates in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors due to their structural rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

(3S,4S)-3-fluoro-4-methoxypiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHOPYLIYPIMX-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC[C@@H]1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3rd position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Methoxylation: The methoxy group is introduced at the 4th position using a methoxylating agent like sodium methoxide in the presence of a suitable solvent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization, filtration, and drying are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiols under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a bioactive molecule.

    Chemical Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: Used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Analogs

The table below compares (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride with key analogs based on substituents, stereochemistry, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Configuration Storage Conditions Applications
(3S,4S)-3-Fluoro-4-methoxypiperidine HCl 2108511-81-3 C₆H₁₁ClFNO (estimated) ~170.6 3-Fluoro, 4-methoxy (3S,4S) Avoid light, inert atmosphere, room temp Pharmaceutical intermediate
(3R,4S)-3-Fluoro-4-methoxypiperidine HCl 2387559-85-3 C₆H₁₃ClFNO 169.62 3-Fluoro, 4-methoxy (3R,4S) Same as above Drug synthesis
(3S,4S)-3-Fluoropiperidin-4-ol HCl 1434126-98-3 C₅H₁₀ClFNO 155.60 3-Fluoro, 4-hydroxy (3S,4S) Dry, cool, inert atmosphere Medicinal chemistry
(3S,4R)-3-Fluoro-4-methoxypiperidine HCl 10-F762923 C₆H₁₁ClFNO (estimated) ~170.6 3-Fluoro, 4-methoxy (3S,4R) Avoid moisture, light Research reagent
4-Fluoro-3,3-dimethylpiperidine HCl SY465415 C₇H₁₄ClF 164.64 4-Fluoro, 3,3-dimethyl N/A Room temperature Organic synthesis

Key Findings from Comparative Analysis

Stereochemical Impact :

  • The (3S,4S) configuration is critical for binding affinity in receptor-targeted drug candidates. For example, in , stereospecific synthesis of fluorinated piperidines was prioritized to optimize activity against neurological targets .
  • The (3R,4S) isomer (CAS 2387559-85-3) may exhibit divergent pharmacokinetic properties due to altered spatial orientation .

Substituent Effects: Methoxy vs. Fluorine Position: 4-Fluoro derivatives (e.g., 4-Fluoro-3,3-dimethylpiperidine HCl) show reduced hydrogen-bonding capacity compared to 3-fluoro analogs, impacting solubility and metabolic stability .

Safety and Stability: Most fluorinated piperidines require storage in inert atmospheres to prevent degradation. For instance, (3S,4R)-3-Fluoro-4-methoxypiperidine HCl (Ref: 10-F762923) is priced at €707/g, reflecting stringent handling requirements .

Biological Activity

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride is a piperidine derivative that exhibits significant biological activity, particularly as an inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including schizophrenia, addiction, and Alzheimer's disease. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₃ClFNO
  • Molecular Weight : 179.63 g/mol
  • Structure : The compound features a fluorine atom at the 3-position and a methoxy group at the 4-position of the piperidine ring, which are critical for its biological activity.

The mechanism by which (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride exerts its effects involves:

  • Interaction with nAChRs : This compound selectively inhibits neuronal nicotinic acetylcholine receptors, modulating neurotransmission and potentially alleviating symptoms associated with cholinergic dysfunction in neurological disorders.
  • Binding Affinity : Studies indicate that the presence of the fluorine atom and methoxy group enhances binding affinity to nAChRs compared to other similar compounds.

Biological Activity

  • Neuropharmacological Effects :
    • In vitro studies have shown that (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride can modulate receptor activity, leading to potential therapeutic effects in conditions like addiction and cognitive decline associated with Alzheimer's disease.
    • Animal studies have demonstrated its ability to reduce drug-seeking behavior and improve cognitive function, suggesting its utility in drug development targeting neurological disorders.
  • Potential Applications :
    • This compound is being explored for its role in pharmaceutical research as a selective inhibitor of nAChRs, making it a candidate for treating various neurological disorders.
    • Its structural features allow for modifications that may enhance its binding affinity and selectivity towards specific receptors involved in cancer pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
nAChR Inhibition Selectively inhibits neuronal nicotinic acetylcholine receptors, affecting neurotransmission.
Cognitive Enhancement Improves cognitive function in animal models related to Alzheimer's disease.
Addiction Treatment Reduces drug-seeking behavior in preclinical studies.
Cancer Pathway Interaction Modulates receptor activity linked to cancer signaling pathways.

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